3-Azabicyclo[3.2.0]heptan-2-one
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Overview
Description
3-Azabicyclo[320]heptan-2-one is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptan-2-one typically involves the catalytic hydrogenation of substituted pyrroles followed by cyclization. One common method starts with the substitution of pyrrole at the 2- and 5-carbon atoms, followed by catalytic hydrogenation to produce pyrrolidine-2-acetic acid derivatives. The cyclization is then achieved using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and advanced catalytic systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as LiAlH4 or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in synthetic chemistry and drug development .
Scientific Research Applications
3-Azabicyclo[3.2.0]heptan-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and exploring new reaction mechanisms.
Biology: It is used in the study of enzyme interactions and as a scaffold for designing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets, such as dopamine receptors. The compound’s structure allows it to bind effectively to these receptors, influencing their activity and leading to various biological effects. The pathways involved include modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds are structurally similar but have different ring sizes and substitution patterns.
4-Oxa-1-azabicyclo[3.2.0]heptan-7-one: This compound contains an oxygen atom in place of a carbon atom, leading to different chemical properties and reactivity.
8-Azabicyclo[3.2.1]octane: This compound has a larger ring system and is a core structure in tropane alkaloids.
Uniqueness
3-Azabicyclo[320]heptan-2-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-azabicyclo[3.2.0]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-5-2-1-4(5)3-7-6/h4-5H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOXLGTZNQCUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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